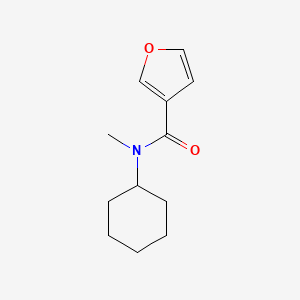
N-cyclohexyl-N-methylfuran-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-N-methylfuran-3-carboxamide (CMF) is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMF is a member of the furan carboxamide family and has been extensively studied for its biological properties.
Mécanisme D'action
The mechanism of action of N-cyclohexyl-N-methylfuran-3-carboxamide is not fully understood. However, it is believed to act through the inhibition of various signaling pathways involved in inflammation, pain, and cancer. This compound has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammatory and immune responses. Additionally, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases. Furthermore, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-N-methylfuran-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. Additionally, this compound has been found to be well-tolerated in animal models, suggesting that it may have low toxicity in humans. However, there are some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects.
Orientations Futures
There are several future directions for the study of N-cyclohexyl-N-methylfuran-3-carboxamide. One area of research is the development of novel analogs of this compound with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the therapeutic potential of this compound in various diseases, including cancer, inflammatory diseases, and pain, needs to be further explored. Finally, the safety and toxicity of this compound in humans need to be thoroughly evaluated before it can be used as a therapeutic agent.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biological properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit potent analgesic effects in animal models of pain. Furthermore, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. There are several future directions for the study of this compound, including the development of novel analogs with improved pharmacological properties, further elucidation of its mechanism of action, and evaluation of its safety and toxicity in humans.
Méthodes De Synthèse
The synthesis of N-cyclohexyl-N-methylfuran-3-carboxamide involves the reaction of cyclohexylamine and furan-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified through recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-cyclohexyl-N-methylfuran-3-carboxamide has been studied for its various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been found to exhibit potent analgesic effects in animal models of pain. Furthermore, this compound has been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-cyclohexyl-N-methylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-13(11-5-3-2-4-6-11)12(14)10-7-8-15-9-10/h7-9,11H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCDQYFOLKWMSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

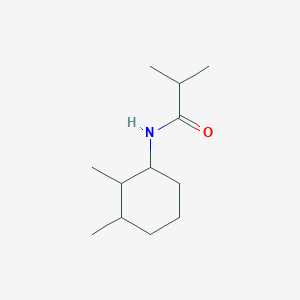
![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7503550.png)
![2-Bicyclo[2.2.1]heptanyl 4-chloropyridine-2-carboxylate](/img/structure/B7503565.png)
![N-[(2-fluorophenyl)methyl]-N-methylfuran-3-carboxamide](/img/structure/B7503567.png)
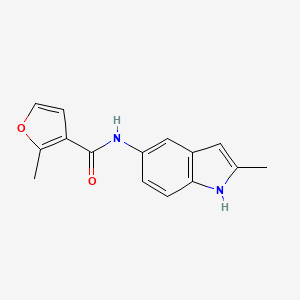

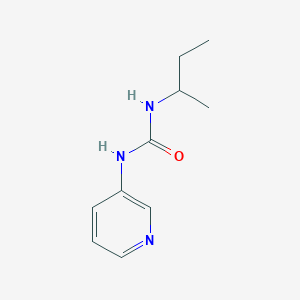


![2-cyclohexyl-N-[[2-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]acetamide](/img/structure/B7503614.png)
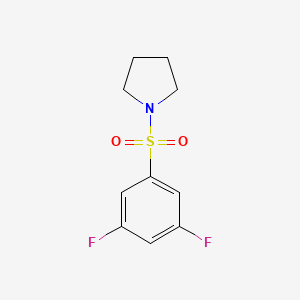
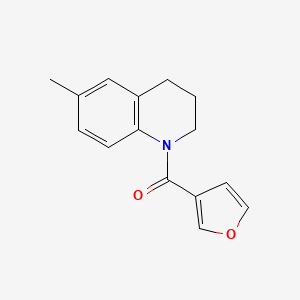
![N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7503628.png)
